molecular formula C16H26N2O2 B7536399 N-[1-[2-(2-bicyclo[2.2.1]heptanyl)acetyl]piperidin-4-yl]acetamide

N-[1-[2-(2-bicyclo[2.2.1]heptanyl)acetyl]piperidin-4-yl]acetamide

Cat. No. B7536399
M. Wt: 278.39 g/mol
InChI Key: XSJOYNFANVTRJD-UHFFFAOYSA-N
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Description

N-[1-[2-(2-bicyclo[2.2.1]heptanyl)acetyl]piperidin-4-yl]acetamide, commonly known as BIA 10-2474, is a small molecule inhibitor that has been studied for its potential therapeutic use in treating neurological disorders such as chronic pain and epilepsy. The compound was first synthesized in 2012 by the French pharmaceutical company Biotrial, and has since gained attention due to its unique structure and mechanism of action.

Mechanism of Action

BIA 10-2474 works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids in the brain. Endocannabinoids are natural compounds that bind to cannabinoid receptors in the brain, which can reduce pain and seizures. By inhibiting FAAH, BIA 10-2474 increases the levels of endocannabinoids in the brain, which can enhance their therapeutic effects.
Biochemical and Physiological Effects:
BIA 10-2474 has been shown to increase the levels of endocannabinoids in the brain, which can reduce pain and seizures. The compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects. However, the exact biochemical and physiological effects of BIA 10-2474 are still being studied.

Advantages and Limitations for Lab Experiments

BIA 10-2474 has several advantages for lab experiments, including its high purity and specificity for FAAH inhibition. However, the compound has also been shown to have some limitations, including its potential toxicity and off-target effects. Researchers must carefully consider these factors when designing experiments using BIA 10-2474.

Future Directions

There are several future directions for research on BIA 10-2474, including:
1. Further studies on the biochemical and physiological effects of the compound, including its effects on other enzymes and receptors in the brain.
2. Development of more specific and potent FAAH inhibitors for therapeutic use.
3. Studies on the potential use of BIA 10-2474 in combination with other drugs for the treatment of neurological disorders.
4. Investigation of the potential toxicity and safety concerns associated with the use of BIA 10-2474.
5. Studies on the potential use of BIA 10-2474 in other therapeutic areas, such as cancer and inflammation.
In conclusion, BIA 10-2474 is a small molecule inhibitor that has shown potential for therapeutic use in treating neurological disorders such as chronic pain and epilepsy. The compound works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids in the brain. While there are still some limitations and safety concerns associated with the use of BIA 10-2474, further research in this area has the potential to lead to the development of new and effective treatments for these debilitating conditions.

Synthesis Methods

The synthesis of BIA 10-2474 involves several steps, including the reaction of piperidine with bicyclo[2.2.1]hept-2-ene-7-carboxylic acid, followed by acetylation with acetic anhydride. The resulting compound is then reacted with N-(tert-butoxycarbonyl)-L-valine methyl ester to form the final product. This synthesis method has been optimized to produce high yields of BIA 10-2474 with high purity.

Scientific Research Applications

BIA 10-2474 has been studied extensively for its potential therapeutic use in treating neurological disorders, particularly chronic pain and epilepsy. The compound has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the brain. By inhibiting FAAH, BIA 10-2474 increases the levels of endocannabinoids in the brain, which can reduce pain and seizures.

properties

IUPAC Name

N-[1-[2-(2-bicyclo[2.2.1]heptanyl)acetyl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-11(19)17-15-4-6-18(7-5-15)16(20)10-14-9-12-2-3-13(14)8-12/h12-15H,2-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJOYNFANVTRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(CC1)C(=O)CC2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[2-(2-bicyclo[2.2.1]heptanyl)acetyl]piperidin-4-yl]acetamide

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